molecular formula C16H19N3O3 B5782267 1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine

1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine

Cat. No. B5782267
M. Wt: 301.34 g/mol
InChI Key: KAXNXZQKVKXPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine, also known as M-5 or 5-MeO-MIP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in scientific research due to its unique chemical properties.

Mechanism of Action

1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine acts as a partial agonist at the 5-HT2A receptor, meaning it activates the receptor but to a lesser extent than a full agonist. This results in a modulation of the receptor's activity, which can lead to changes in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce changes in brain activity and behavior in animal models. It has been found to enhance serotonin release in certain brain regions, leading to altered sensory perception and mood. Additionally, this compound has been shown to have anxiolytic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine in lab experiments is its high affinity for the 5-HT2A receptor, which allows for more precise targeting of this receptor. However, one limitation is that this compound is a relatively new compound and has not been extensively studied, so its effects and potential risks are not yet fully understood.

Future Directions

There are several potential future directions for research on 1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies could investigate the potential risks and side effects of this compound, as well as its effects on other physiological processes beyond serotonin regulation. Finally, research could focus on developing more specific and potent compounds that target the 5-HT2A receptor for therapeutic purposes.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine typically involves the reaction of 1-(4-methoxyphenyl)piperazine with 5-methyl-3-isoxazolecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through various methods such as recrystallization or column chromatography.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine has been studied for its potential use as a tool in scientific research. It has been found to bind to serotonin receptors, specifically the 5-HT2A receptor, which is involved in various physiological processes including mood regulation and perception. This makes it a potential candidate for studying the role of serotonin in these processes.

properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-12-11-15(17-22-12)16(20)19-9-7-18(8-10-19)13-3-5-14(21-2)6-4-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXNXZQKVKXPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723665
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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